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molecular formula C14H11ClFIN2O2 B8396283 Ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate

Ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate

Cat. No. B8396283
M. Wt: 420.60 g/mol
InChI Key: DHNNQFFUJSLMRN-UHFFFAOYSA-N
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Patent
US07273877B2

Procedure details

Ethyl 4,6-dichloronicotinate (18.60 g, 84.40 mmol) and 2-fluoro-4-iodoaniline (20.0 g, 84.40 mmol) were dissolved in EtOH (80 mL), to which was added conc. HCl (6 drops). This mixture was heated, in an oil bath at 90° C., for 24 h. The solvent was evaporated under reduced pressure. The residue was partitioned between water (100 mL) and EtOAc (400 mL). The organic layer was washed sequentially with saturated NaHCO3 and saturated NaCl, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified on SiO2 using flash chromatography (eluent:5-10% EtOAc/Hexanes) to afford ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate as an off white solid (22.0 g, 62%). 1H NMR [(CD3)2SO, 400 MHz] δ 9.62 (s, 1H), 8.69 (s, 1H), 7.82 (dd, J=9.9, 1.9 Hz, 1H), 7.61-7.66 (m, 1H), 7.33 (t, J=8.5 Hz, 1H), 6.67 (d, J=1.8 Hz, 1H), 4.37 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H). Anal. Calcd for C14H11ClFIN2O2: C, 39.98; H, 2.64; N, 6.66. Found: C, 40.4; H, 2.38; N, 6.59.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.[F:14][C:15]1[CH:21]=[C:20]([I:22])[CH:19]=[CH:18][C:16]=1[NH2:17]>CCO.Cl>[Cl:13][C:4]1[CH:3]=[C:2]([NH:17][C:16]2[CH:18]=[CH:19][C:20]([I:22])=[CH:21][C:15]=2[F:14])[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 mL) and EtOAc (400 mL)
WASH
Type
WASH
Details
The organic layer was washed sequentially with saturated NaHCO3 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on SiO2 using flash chromatography (eluent:5-10% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NC1=C(C=C(C=C1)I)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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